

Application Notes: ML358 as a Tool to Investigate SKN-1 Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML358

Cat. No.: B1676653

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Audience: Researchers, scientists, and drug development professionals.

Introduction

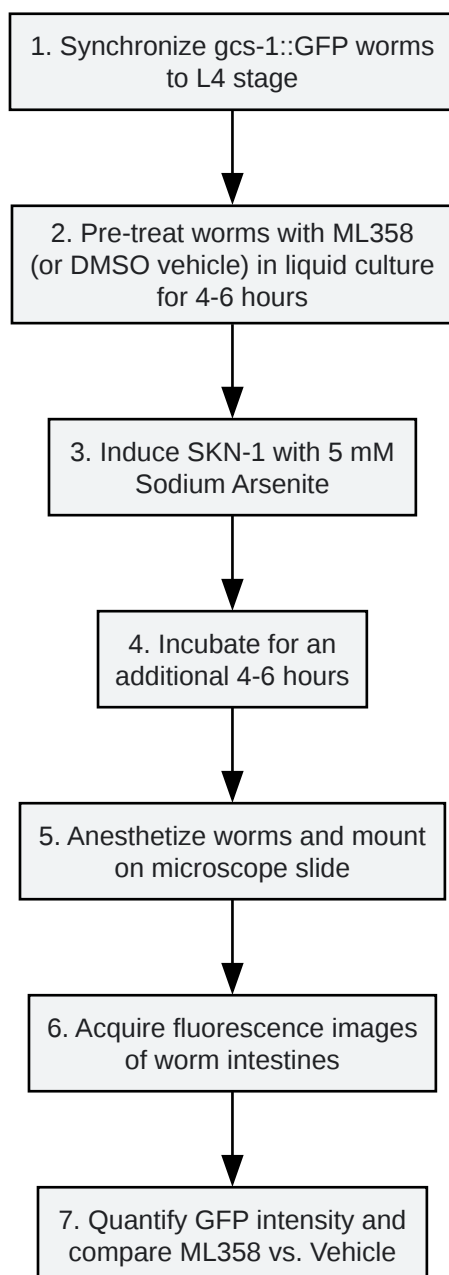
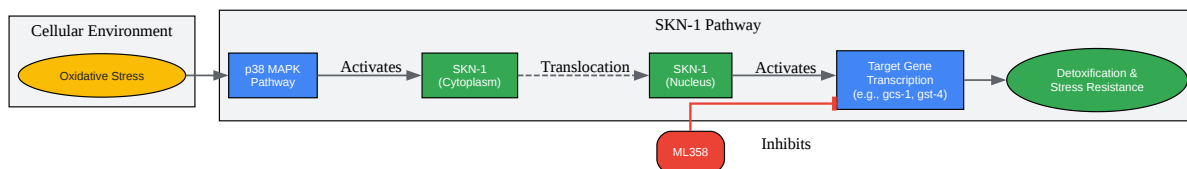
SKN-1, the *Caenorhabditis elegans* ortholog of the mammalian Nrf2 (Nuclear factor erythroid 2-related factor 2) transcription factor, is a master regulator of organismal stress resistance, detoxification, and longevity. It orchestrates the transcriptional response to oxidative and xenobiotic stress by binding to regulatory elements in the promoters of a wide array of cytoprotective genes, such as those involved in glutathione synthesis (e.g., *gcs-1*). Given its central role in cellular defense and aging, SKN-1 is a key target for investigating stress biology and developing novel therapeutics.

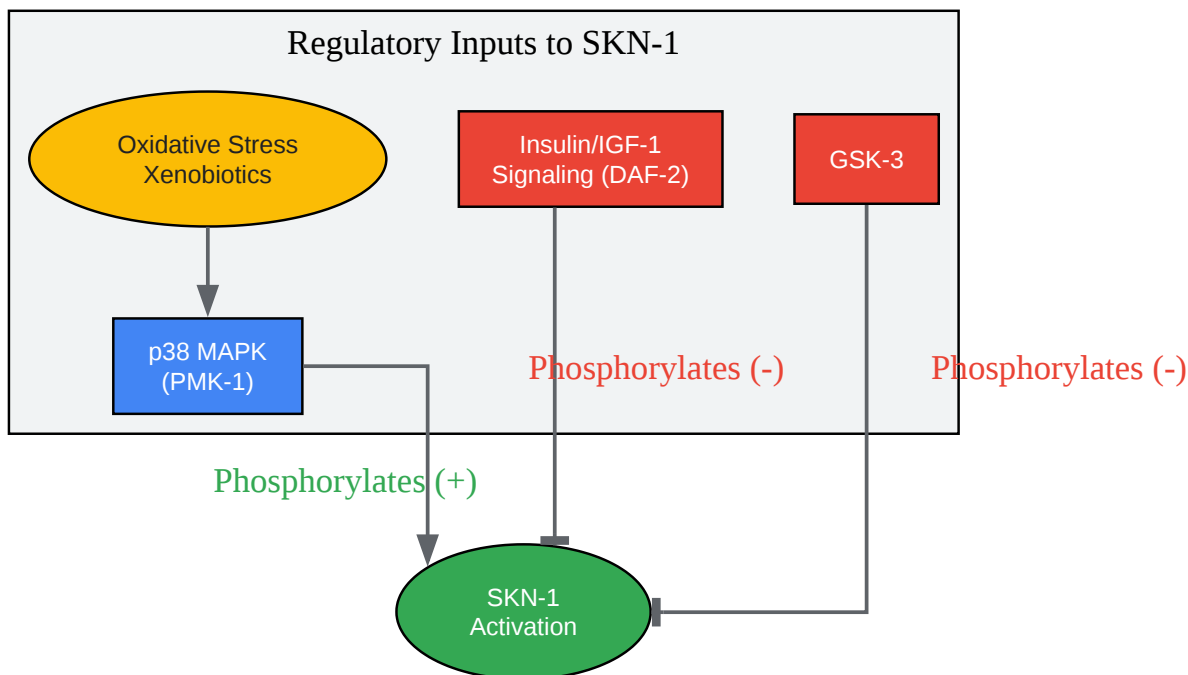
ML358 is a potent, selective, and first-in-class small molecule inhibitor of the SKN-1 pathway.^{[1][2]} It was identified through high-throughput screening and subsequent chemical optimization. **ML358** acts by blocking the transcriptional activation of SKN-1 target genes, thereby sensitizing *C. elegans* to oxidative stressors and certain anthelmintics.^[2] Its selectivity for the nematode SKN-1 pathway over the homologous mammalian Nrf2 pathway, combined with its low toxicity in worms and human cell lines, makes **ML358** an invaluable chemical probe for dissecting the function and regulation of SKN-1 in a live organism.^[2]

These application notes provide an overview of **ML358**, its mechanism of action, and detailed protocols for its use in studying SKN-1 function in *C. elegans*.

Mechanism of Action

The precise molecular target of **ML358** within the SKN-1 pathway is not fully elucidated, but its functional effect is the inhibition of SKN-1-dependent gene expression. Under conditions of oxidative stress (e.g., exposure to sodium arsenite), SKN-1 is activated via the p38 MAPK signaling cascade, leading to its accumulation in intestinal cell nuclei and the subsequent transcription of detoxification genes.[3][4] **ML358** treatment prevents this transcriptional output, suggesting it acts either downstream of stress signaling and nuclear translocation or by interfering with SKN-1's ability to activate transcription. By inhibiting this protective pathway, **ML358** increases the organism's vulnerability to chemical insults that would otherwise be mitigated by the SKN-1 response.





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- 4. SKN-1-independent transcriptional activation of glutathione S-transferase 4 (GST-4) by EGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
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